Oxindole-3-acetic Acid-d4
Description
Contextualizing Indole-3-acetic Acid (IAA) as a Core Phytohormone
Indole-3-acetic acid (IAA) is the most prevalent and well-studied naturally occurring plant hormone of the auxin class. wikipedia.org It is a derivative of indole (B1671886), featuring a carboxymethyl substituent. wikipedia.org As a primary phytohormone, IAA plays a critical role in orchestrating plant growth and development. taylorandfrancis.comnih.gov
Overview of Auxin Biosynthesis and Homeostasis in Plants
The maintenance of appropriate levels and distribution of active IAA is crucial for normal plant growth and is tightly regulated through a complex interplay of biosynthesis, transport, and inactivation. oup.commdpi.com Plants can synthesize IAA through several independent pathways, with the majority being tryptophan (Trp)-dependent. wikipedia.orgnih.gov The primary Trp-dependent routes include the indole-3-pyruvic acid (IPyA), indole-3-acetaldoxime (IAOx), and indole-3-acetamide (B105759) (IAM) pathways. mdpi.comnih.gov There is also evidence for a Trp-independent pathway. nih.govbiologists.com
Auxin homeostasis is further maintained by the inactivation of IAA through two main processes: conjugation and catabolism. biologists.compnas.org IAA can be conjugated to amino acids and sugars, forming compounds that can be either stored or targeted for irreversible degradation. nih.gov The oxidation of IAA to 2-oxindole-3-acetic acid (oxIAA) represents a major catabolic pathway for inactivating this hormone. pnas.orgpnas.org
The Role of IAA in Plant Growth and Developmental Processes
IAA is integral to virtually every aspect of a plant's life cycle. biologists.commdpi.com Its functions are diverse and concentration-dependent, influencing a wide array of physiological processes. nih.gov
Key developmental roles of IAA include:
Apical Dominance: The production of IAA in the apical bud of the shoot suppresses the growth of lateral buds, ensuring the plant prioritizes vertical growth. doraagri.combyjus.com
Root Development: IAA is crucial for the initiation and development of both primary and lateral roots, as well as root hairs, thereby enhancing water and nutrient absorption. taylorandfrancis.comnih.govdoraagri.com
Vascular Tissue Differentiation: It guides the formation and patterning of xylem and phloem, the tissues responsible for transport throughout the plant. taylorandfrancis.comdoraagri.com
Tropisms: IAA mediates plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism). doraagri.combyjus.com
Reproductive Development: It plays a role in flower formation, fruit development, and ripening. doraagri.com
Emergence of Oxindole-3-acetic Acid as a Key IAA Metabolite
The understanding of auxin regulation took a significant step forward with the identification of Oxindole-3-acetic acid (OxIAA) as a major product of IAA breakdown.
Historical Context of OxIAA Identification and Early Research
Early research on IAA catabolism often focused on peroxidative pathways that led to the decarboxylation of IAA. oup.com However, quantitative flux analysis in the early 1980s led to a pivotal discovery. In studies on Zea mays (maize), OxIAA was identified as the primary catabolite of exogenously applied IAA. oup.comoup.comnih.gov Subsequent research confirmed that OxIAA is a naturally occurring compound in maize shoot and endosperm tissues, with levels comparable to that of free IAA. oup.comnih.gov These initial findings established the oxidation of IAA to OxIAA as a major catabolic pathway. oup.comnih.gov
Foundational Discoveries of OxIAA as an Auxin Catabolite
Following its discovery in maize, OxIAA was identified in a wide range of plant species, including Arabidopsis, Scotch pine, broad bean, and tomato. nih.govoup.com Research has firmly established that the oxidation of IAA to OxIAA is an irreversible inactivation process. nih.govpnas.orgoup.com OxIAA exhibits little to no auxin activity and is not transported by the polar auxin transport system. nih.govpnas.org The formation of OxIAA is a rapid response to increased IAA levels, highlighting its role as a crucial mechanism for removing active auxin and maintaining hormonal balance. nih.govdiva-portal.org
The enzyme responsible for this conversion was identified as a 2-oxoglutarate-dependent-Fe(II) dioxygenase, named DIOXYGENASE FOR AUXIN OXIDATION (DAO). pnas.orgresearchgate.net The discovery of DAO genes in rice and their orthologs in Arabidopsis provided the molecular tools to dissect the physiological significance of this catabolic pathway. pnas.org Studies on DAO mutants revealed that disrupting this pathway leads to significant changes in the levels of IAA metabolites, confirming that the DAO-catalyzed conversion of IAA to OxIAA is a major route for auxin degradation in plants like Arabidopsis. pnas.orgpnas.org
Significance of Deuterated Oxindole-3-acetic Acid (OxIAA-d4) in Contemporary Biological Research
In modern analytical chemistry and plant science, isotopically labeled internal standards are indispensable for the accurate quantification of molecules in complex biological samples. Oxindole-3-acetic Acid-d4 is the deuterated form of OxIAA, where four hydrogen atoms are replaced by their stable isotope, deuterium.
The use of deuterated standards like OxIAA-d4 is particularly important in techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Here's why it is significant:
Accurate Quantification: By adding a known amount of OxIAA-d4 to a sample extract, researchers can accurately determine the concentration of the endogenous, non-labeled OxIAA. The deuterated standard co-elutes with the natural compound during chromatography but is distinguished by its higher mass in the mass spectrometer. nih.govresearchgate.net This allows for the correction of any sample loss during extraction and purification, ensuring precise and reliable measurements. researchgate.netclearsynth.com
Correction for Matrix Effects: Complex biological samples contain numerous compounds that can interfere with the analysis, either enhancing or suppressing the signal of the target analyte (a phenomenon known as the matrix effect). Because deuterated standards have nearly identical physicochemical properties to their non-labeled counterparts, they experience the same matrix effects. nih.govclearsynth.com This allows for the normalization of the signal, leading to more accurate results.
Method Validation: Deuterated internal standards are crucial for validating the robustness and reliability of analytical methods developed for hormone analysis. clearsynth.com They help ensure that the procedure consistently provides accurate measurements across different experiments and laboratories.
Introduction to Stable Isotope Labeling in Metabolomics and Hormone Analysis
Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites within a biological system. tandfonline.comdoi.org A major challenge in this field is the accurate measurement of metabolite concentrations, which can be influenced by various factors during sample preparation and analysis. sigmaaldrich.com Stable isotope labeling (SIL) is a technique that addresses this challenge by introducing "heavy" isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium) into molecules of interest. doi.orgnih.gov
These labeled compounds are chemically identical to their naturally occurring counterparts but have a slightly higher mass. doi.org This mass difference allows them to be distinguished and separately quantified using mass spectrometry (MS), a technique that measures the mass-to-charge ratio of ions. nih.gov In metabolomics and hormone analysis, stable isotope-labeled compounds, such as OxIAA-d4, are often used as internal standards. sigmaaldrich.comclearsynth.com An internal standard is a known amount of a substance added to a sample at the beginning of the analytical process. It experiences the same processing and potential for loss as the analyte of interest, allowing for more accurate quantification. sigmaaldrich.com
Advantages of OxIAA-d4 as a Standard for Quantitative Analysis
The use of deuterated standards like OxIAA-d4 offers several key advantages in quantitative analysis, particularly when coupled with techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comresolvemass.camdpi.com
Improved Accuracy and Precision: By adding a known quantity of OxIAA-d4 to a plant extract, researchers can accurately determine the concentration of the naturally occurring (endogenous) OxIAA. The ratio of the signal from the endogenous OxIAA to the deuterated standard corrects for any loss of the analyte during extraction, purification, and analysis, leading to highly accurate and precise measurements. sigmaaldrich.comclearsynth.com
Correction for Matrix Effects: Biological samples are complex mixtures containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because OxIAA-d4 is chemically identical to OxIAA, it is affected by the matrix in the same way. This co-elution and similar ionization behavior allow the internal standard to effectively compensate for these matrix effects, ensuring the reliability of the quantitative data. clearsynth.comresolvemass.ca
Enhanced Method Robustness: The inclusion of a deuterated internal standard helps to validate the entire analytical method, from sample preparation to final measurement. clearsynth.com It provides a constant reference point that ensures the consistency and reproducibility of the results across different samples and experimental runs. resolvemass.ca
High Sensitivity and Specificity: Techniques like LC-MS/MS (tandem mass spectrometry) allow for the highly specific detection of both the analyte and its deuterated standard, even at very low concentrations. mdpi.comresearchgate.net This is crucial for studying plant hormones, which are often present in minute quantities. umn.edu
Overview of Research Domains Benefitting from OxIAA-d4 Applications
The precise quantification enabled by OxIAA-d4 has significant implications for various research areas:
Plant Physiology and Development: Researchers can accurately measure the levels of OxIAA in different plant tissues and at various developmental stages. This helps to elucidate the role of IAA catabolism in processes like root growth, seed germination, and fruit development. nih.govontosight.ai
Hormone Crosstalk and Signaling: Plants utilize a complex network of interacting hormones. By quantifying OxIAA, scientists can investigate how the metabolism of auxin is influenced by other hormones and environmental signals, providing a more complete picture of plant regulatory networks. ontosight.ai
Agricultural Biotechnology: Understanding how plants control their hormone levels is key to developing crops with improved traits. For example, manipulating auxin metabolism could lead to plants with enhanced root systems for better nutrient uptake or altered growth habits for increased yield. ontosight.ai
Metabolic Pathway Elucidation: Stable isotope labeling, in a broader sense, is instrumental in tracing the flow of atoms through metabolic pathways. tandfonline.comboku.ac.at While OxIAA-d4 is primarily used as a quantitative standard, related isotope-labeling experiments can help to map out the intricate network of reactions that constitute plant metabolism.
Properties
Molecular Formula |
C₁₀H₅D₄NO₃ |
|---|---|
Molecular Weight |
195.21 |
Synonyms |
2-Oxo-3-Indolineacetic Acid; (±)-2,3-Dihydro-2-oxoindole-3-acetic Acid; _x000B_(±)-2-Oxindoline-3-acetic Acid; (±)-2-Oxo-3-indolineacetic Acid; _x000B_2-(2-Oxoindolin-3-yl)acetic Acid; 2-Oxo-3-indolineacetic Acid; |
Origin of Product |
United States |
Methodological Advancements and Analytical Strategies Employing Oxindole 3 Acetic Acid D4
Quantitative Analysis of Auxin Metabolites using OxIAA-d4 as an Internal Standard
Isotope dilution analysis using a stable isotope-labeled internal standard is a powerful technique for the accurate and precise quantification of analytes in complex biological matrices. In the context of auxin analysis, OxIAA-d4 is employed to quantify OxIAA and other related metabolites. By adding a known amount of OxIAA-d4 to a sample at the beginning of the extraction process, any subsequent losses of the target analyte during purification and analysis can be accounted for by measuring the recovery of the labeled standard. This approach significantly improves the reliability and accuracy of quantification, which is essential given the low concentrations of auxins in plant tissues. umn.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of auxin metabolites due to its high sensitivity, specificity, and capacity to analyze compounds without derivatization. mdpi.com The use of OxIAA-d4 as an internal standard in LC-MS/MS methods allows for robust and high-throughput quantification of OxIAA and its conjugates from minute tissue samples. nih.govresearchgate.net
Effective sample preparation is critical for successful LC-MS/MS analysis, aiming to extract the analytes of interest, remove interfering matrix components, and concentrate the sample.
Initial Extraction: The process typically begins with the rapid harvesting and flash-freezing of plant tissue in liquid nitrogen to halt metabolic activity and prevent degradation of auxins. researchgate.net The frozen tissue is then homogenized, often using ceramic beads or a mortar and pestle. A known quantity of OxIAA-d4 internal standard is added at this initial stage. nih.gov Extraction is commonly performed with solvents like an acetonitrile/water mixture or 80% methanol. biorxiv.orgresearchgate.net
Purification: Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating auxin extracts. mdpi.comnih.gov Various sorbents are employed based on the specific analytes and matrix.
Reversed-Phase Sorbents: C18 and Hydrophilic-Lipophilic Balance (HLB) sorbents are commonly used to retain auxins from the aqueous extract while allowing more polar interfering compounds to be washed away. researchgate.net
Mixed-Mode Sorbents: Mixed-mode ion-exchange polymeric sorbents can provide enhanced selectivity for purification. researchgate.net
In-tip Microextraction: A modification of SPE, in-tip solid-phase microextraction, has been successfully used for purifying IAA and oxIAA from small samples, where the sorbent is packed into a pipette tip. nih.gov After sample loading, the microcolumn is washed (e.g., with 1% acetic acid) and the auxins are eluted with a solvent like methanol. nih.gov
The following table summarizes common SPE sorbents used in auxin analysis.
| Sorbent Type | Common Sorbents | Application Notes |
| Reversed-Phase | C18, HLB | Effective for general cleanup and concentration of IAA and its metabolites. researchgate.net |
| Polymeric | SDB-XC (poly(styrene-divinylbenzene) copolymer) | Used in combination with HLB for efficient isolation of oxIAA-amino acid conjugates. nih.govfrontiersin.org |
| Mixed-Mode Ion Exchange | Various | Provides high selectivity by combining reversed-phase and ion-exchange properties. researchgate.net |
Chromatographic separation is essential for resolving OxIAA from its isomers, conjugates, and other related metabolites before detection by the mass spectrometer.
Columns: Reversed-phase columns, particularly C18 columns, are the most frequently used for separating auxin metabolites. nih.govnih.gov Columns with smaller particle sizes (e.g., 1.7 µm) can provide higher resolution and efficiency. nih.gov
Mobile Phases: The mobile phase typically consists of an aqueous component (A) and an organic component (B), both acidified, commonly with 0.1% acetic acid or formic acid, to ensure the analytes are in their protonated form for better retention and peak shape. nih.gov Methanol or acetonitrile are common organic modifiers. nih.gov
Gradient Elution: A gradient elution program is employed where the percentage of the organic solvent is increased over time. This allows for the efficient elution of a wide range of metabolites with varying polarities, from the more polar conjugates to the less polar free auxins, within a single analytical run. nih.gov A typical gradient might start at a low percentage of organic solvent (e.g., 10% methanol) and ramp up to a high percentage (e.g., 100% methanol) over 10-20 minutes. nih.gov
An example of a gradient elution profile for separating auxin metabolites is detailed in the table below.
| Time (minutes) | % Mobile Phase B (Methanol + 0.1% Acetic Acid) |
| 0.0 | 10 |
| 11.5 | 60 |
| 11.75 | 100 |
| 14.75 | 100 |
| 15.0 | 10 |
This table is based on a published method for the separation of IAA metabolites. nih.gov
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for quantifying low-abundance auxin metabolites. The most common mode of operation is Multiple Reaction Monitoring (MRM).
Ionization: Electrospray ionization (ESI) is the standard ionization technique used, and it can be operated in both positive and negative modes, depending on the specific analytes. nih.govfrontiersin.org
MRM Transitions: In MRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the molecular ion of the analyte, e.g., [M+H]⁺ or [M-H]⁻). This ion is then fragmented in the collision cell, and the second quadrupole is set to select a specific, characteristic product ion. The pairing of a precursor ion with a product ion is called an MRM transition. By monitoring specific transitions for each analyte and its corresponding internal standard (like OxIAA and OxIAA-d4), highly specific and sensitive quantification can be achieved. nih.gov
The table below lists representative MRM transitions for endogenous (light) and labeled (heavy) IAA and OxIAA, which are fundamental for isotope dilution analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Endogenous IAA | 176.1 | 130.1 | Monitors the naturally occurring analyte. nih.gov |
| Labeled IAA ([¹³C₆]IAA) | 182.1 | 136.1 | Internal standard for IAA quantification. nih.govnih.gov |
| Endogenous OxIAA | 192.1 | 146.1 | Monitors the naturally occurring catabolite. nih.gov |
| Labeled OxIAA ([¹³C₆]OxIAA) | 198.1 | 152.1 | Internal standard for OxIAA quantification; OxIAA-d4 would have a precursor m/z of 196.1. nih.gov |
Note: The specific m/z values for OxIAA-d4 would differ slightly from the ¹³C₆-labeled version but the principle remains identical.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Before the widespread adoption of LC-MS, gas chromatography-mass spectrometry (GC-MS) was the primary method for auxin analysis. mdpi.com While LC-MS is now more common for its ability to analyze compounds without derivatization, GC-MS remains a powerful and highly sensitive technique, particularly when coupled with high-resolution capillary columns. mdpi.comnih.gov The use of an internal standard like OxIAA-d4 is equally critical in GC-MS to ensure accurate quantification. umn.edunih.gov
Auxins and their metabolites are generally not volatile enough for direct GC-MS analysis. Therefore, a derivatization step is required to increase their volatility and thermal stability. mdpi.comnih.gov
Methylation: A common strategy is methylation, which converts carboxylic acid groups into their corresponding methyl esters. Diazomethane has been a traditional reagent for this purpose, effectively derivatizing free IAA for GC-MS analysis. umn.edunih.gov
Silylation: Silylating agents are also used to derivatize auxins, converting acidic protons into trimethylsilyl (TMS) ethers and esters, which are more volatile and thermally stable. nih.gov
Acylation: Acylation with reagents like acetic anhydride can be used to derivatize certain auxin conjugates, such as IAA-glucose, prior to GC-MS analysis. nih.gov
Methyl Chloroformate (MCF) Derivatization: A rapid derivatization protocol using MCF has been developed for the simultaneous profiling of multiple phytohormones, including IAA. This method derivatizes various functional groups, enhancing volatility for GC-MS analysis. nih.gov
The choice of derivatization strategy depends on the specific auxin metabolites being targeted and the analytical method being employed. Each method aims to produce a stable, volatile derivative that provides a characteristic mass spectrum for sensitive and specific detection.
Method Validation and Performance Metrics
The reliability of quantitative data in metabolic studies hinges on rigorous method validation. Oxindole-3-acetic acid-d4 (OxIAA-d4) serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, facilitating the development of robust analytical protocols for the quantification of auxin metabolites. Validation of these methods involves assessing several key performance metrics to ensure data quality. nih.gov
Accuracy, defined as the closeness of test results to the true value, and precision, the degree of agreement among individual test results, are critical for the validation of bioanalytical methods. au.dk In the analysis of plant hormones, which often exist in complex biological samples, achieving high accuracy and precision is a significant challenge. The use of isotopically labeled internal standards like OxIAA-d4 is instrumental in this regard.
Recent research has demonstrated the successful development of LC-MS/MS protocols for profiling auxin metabolites with high accuracy and precision across different plant species. For instance, a method validated using pea and wheat extracts showed excellent performance. The accuracy of the method, expressed as percentage bias, was calculated by comparing the measured concentration of a spiked standard to its known nominal level after subtracting the endogenous amount. nih.gov The precision was evaluated as the relative standard deviation (RSD) of replicate measurements. nih.govajpsonline.com For both pea and wheat matrices, the method precisions for all analyzed auxin metabolites were below 14% RSD. nih.gov The mean method accuracy was reported as 15 ± 12% bias for pea samples and 19 ± 15% bias for wheat extracts, falling within generally accepted tolerance limits for bioanalytical assays. nih.govnih.gov
| Matrix | Mean Method Accuracy (% Bias) | Method Precision (% RSD) |
|---|---|---|
| Pea (Pisum sativum L.) | 15 ± 12% | <14% |
| Wheat (Triticum aestivum L.) | 19 ± 15% | <14% |
Many auxin metabolites, particularly catabolites and conjugates, are present at very low endogenous concentrations in plant tissues. Therefore, analytical methods must be highly sensitive to detect and quantify these low-abundance compounds. Sensitivity is often characterized by the limit of detection (LOD), the lowest amount of an analyte in a sample that can be detected, and the lower limit of quantification (LLOQ), the lowest amount that can be quantitatively determined with acceptable precision and accuracy. au.dkajpsonline.com
A newly developed method for auxin metabolite profiling demonstrated high sensitivity, with a broad dynamic linear range. nih.gov For some compounds, the linear range for quantification extended from 90 amol to 90 pmol. The limit of detection was established at a signal-to-noise (S/N) ratio greater than 3. nih.gov This level of sensitivity is crucial for understanding the subtle but significant changes in the profiles of auxin metabolites during plant development and in response to environmental stimuli. umn.edu
| Metric | Performance | Note |
|---|---|---|
| Dynamic Linear Range | Starts as low as 90 amol | The range over which the method provides accurate and precise quantitative results. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | The lowest concentration of analyte that can be reliably distinguished from background noise. |
A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. nih.govresearchgate.net This can lead to ion suppression or enhancement, which compromises the accuracy and reproducibility of the quantification. nih.gov
The stable isotope dilution (SID) method is the gold standard for mitigating matrix effects. This strategy involves adding a known quantity of a stable isotope-labeled internal standard, such as OxIAA-d4, to the sample at an early stage of preparation. The labeled standard is nearly identical to the unlabeled analyte in its chemical and physical properties. Consequently, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the endogenous analyte. researchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects is effectively normalized, leading to a significant improvement in data quality and reliability. nih.gov
Stable Isotope Tracing and Flux Studies with OxIAA-d4
Stable isotope labeling is a powerful technique for investigating the dynamics of metabolic pathways in vivo. nih.gov By supplying labeled precursors to a biological system, researchers can trace the movement of atoms through a metabolic network, providing insights into pathway utilization, flow, and flux. umn.eduumn.edu
The homeostasis of indole-3-acetic acid (IAA), the primary auxin in plants, is maintained through a complex interplay of biosynthesis, transport, and catabolism. umn.eduumn.edu Stable isotope tracing experiments are essential for dissecting this network. Methodologies such as Stable Isotope Labeled Kinetics (SILK) use labeled precursors like [13C6]anthranilate or [13C8, 15N1]indole to monitor label incorporation into downstream intermediates and products over time. plos.org These approaches allow for the measurement of turnover rates on a time scale of seconds to minutes, providing high-resolution data on the flow and flux through different branches of the auxin metabolic network. plos.org
IAA can be inactivated through two primary routes: irreversible oxidative catabolism and reversible conjugation to sugars or amino acids. nih.gov Recent studies have revealed that these processes are not independent but are often parts of the same inactivation pathway. umn.edu For instance, IAA can be conjugated to amino acids like aspartate and glutamate, and these conjugates can then be irreversibly oxidized by DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) to form oxIAA-amino acids (oxIAA-AAs). nih.govumn.edu These oxIAA-AAs can then be hydrolyzed to release the inactive catabolite 2-oxindole-3-acetic acid (oxIAA). umn.edu
Stable isotope tracing has been instrumental in mapping these dynamics. For example, studies in Zea mays have delineated a principal catabolic pathway where IAA is first oxidized to oxIAA. nih.gov This oxIAA is then further hydroxylated to 7-hydroxyoxindole-3-acetic acid, which is subsequently conjugated to form 7-hydroxyoxindole-3-acetic acid-glucoside. nih.gov By using labeled IAA and oxIAA, researchers can follow the progression of the label through these successive oxidation and conjugation steps, confirming the sequence of the pathway and quantifying the flux of metabolites through it. nih.gov This provides a detailed understanding of how plants dynamically regulate active auxin levels through catabolic inactivation. nih.gov
Elucidating Metabolic Fluxes in Auxin Pathways
Turnover Rate Determination of IAA and OxIAA Pools
The turnover rate of a metabolite reflects the speed at which it is synthesized and degraded, providing a dynamic view of its metabolic importance. Determining the turnover of the OxIAA pool is essential for calculating the rate of IAA oxidation, a key control point in auxin homeostasis. nih.gov Such calculations require precise and accurate measurements of the endogenous OxIAA concentration over time.
The analytical strategy involves collecting tissue samples at various time points, immediately freezing them to halt metabolic activity, and then extracting the metabolites. A precise, known amount of this compound is added to each extract. The samples are then purified and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect both the natural OxIAA and the deuterated d4-standard. By comparing the signal intensity of the endogenous OxIAA to that of the known amount of added this compound, an exact concentration of the biological OxIAA in the original tissue can be calculated. nih.govnih.gov Plotting these concentrations over time allows researchers to model the decay curve of the OxIAA pool and calculate its half-life and turnover rate.
Table 1: Illustrative Data for OxIAA Turnover Rate Determination
This interactive table shows hypothetical data from an experiment measuring the decay of the endogenous OxIAA pool in plant tissue over 24 hours. The concentration of OxIAA at each time point is accurately determined using this compound as an internal standard.
| Time Point (Hours) | Endogenous OxIAA / OxIAA-d4 Peak Area Ratio | Calculated OxIAA Concentration (pmol/g FW) |
| 0 | 2.50 | 50.0 |
| 4 | 2.15 | 43.0 |
| 8 | 1.80 | 36.0 |
| 12 | 1.55 | 31.0 |
| 16 | 1.25 | 25.0 |
| 24 | 0.80 | 16.0 |
Investigating Subcellular Localization of Auxin Metabolism
Understanding where within a cell auxin metabolism occurs is key to deciphering its complex signaling networks. Different organelles, such as the endoplasmic reticulum, vacuole, and nucleus, may harbor specific enzymes for IAA synthesis, conjugation, or catabolism. Determining the concentration of metabolites like OxIAA in these subcellular compartments is analytically challenging due to the minute quantities involved and potential for analyte loss during complex fractionation procedures.
This compound is an indispensable tool for these investigations. The methodology involves carefully isolating different organelles through techniques like density gradient centrifugation. Once the fractions are isolated, extracts from each compartment (e.g., cytosol, vacuole, nucleus, mitochondria) are prepared. A known quantity of this compound is spiked into each extract as an internal standard. Subsequent LC-MS/MS analysis provides the precise concentration of endogenous OxIAA within each organelle. nih.gov This allows for the accurate mapping of auxin catabolism, revealing, for example, whether IAA is oxidized in the cytosol and if the resulting OxIAA is then sequestered in the vacuole.
Table 2: Example of Subcellular OxIAA Distribution Analysis
This table presents a hypothetical distribution of OxIAA across different cellular compartments in a plant cell. The precise quantification in each fraction is enabled by the use of this compound.
| Subcellular Fraction | OxIAA Concentration (pmol/mg protein) | Percentage of Total Cellular OxIAA |
| Cytosol | 15.2 | 65% |
| Vacuole | 6.5 | 28% |
| Nucleus | 1.1 | 5% |
| Endoplasmic Reticulum | 0.5 | 2% |
| Mitochondria | 0.2 | <1% |
Decoding Regulatory Networks via Isotopic Labeling
To decode the regulatory networks governing auxin homeostasis, researchers often employ metabolic flux analysis. This involves feeding the biological system a precursor molecule labeled with a heavy isotope (e.g., ¹³C₆-Indole or ¹⁵N-Tryptophan) and tracking the incorporation of this label into downstream metabolites over time. nih.govplos.org This approach reveals the flow of atoms through the metabolic pathway (flux) and how this flow changes in response to genetic or environmental perturbations.
In this context, this compound plays a crucial, sophisticated role. An experiment might track the conversion of ¹³C₆-IAA into ¹³C₆-OxIAA. To understand the dynamics, one must simultaneously quantify the pre-existing, unlabeled (¹²C) OxIAA pool and the newly synthesized, labeled (¹³C₆) OxIAA pool. This compound is the ideal internal standard because its mass (+4 Da) is distinct from both the unlabeled analyte and the ¹³C₆-labeled analyte (+6 Da). By adding this compound to the samples, a single LC-MS/MS analysis can accurately quantify all three species. nih.gov This allows researchers to determine the rate of OxIAA synthesis from a specific precursor pool while simultaneously measuring the degradation of the existing pool, providing a detailed view of the metabolic network's response.
Table 3: Hypothetical Data from a Metabolic Flux Experiment Using a ¹³C₆-IAA Precursor
This interactive table illustrates the change in concentrations of unlabeled (endogenous) OxIAA and newly synthesized ¹³C₆-OxIAA after introducing a ¹³C₆-IAA precursor. The quantification of both pools is normalized against the this compound internal standard.
| Time After ¹³C₆-IAA Addition (min) | Unlabeled OxIAA Conc. (pmol/g FW) | Newly Synthesized ¹³C₆-OxIAA Conc. (pmol/g FW) |
| 0 | 45.0 | 0.0 |
| 15 | 43.5 | 5.8 |
| 30 | 41.8 | 10.5 |
| 60 | 38.2 | 18.9 |
| 120 | 32.1 | 29.7 |
Metabolic Pathways and Enzymology of Oxindole 3 Acetic Acid
The Oxidative Catabolism of Indole-3-acetic Acid to OxIAA
The irreversible oxidation of IAA to OxIAA is a major pathway for inactivating the auxin hormone, thereby playing a critical role in maintaining auxin homeostasis for optimal plant growth and development. pnas.orgoup.com This catabolic process is essential for regulating cellular auxin concentrations, alongside biosynthesis, transport, and conjugation. oup.com
Primary Oxidation Pathways of IAA to OxIAA
The conversion of IAA to 2-oxindole-3-acetic acid (OxIAA) is recognized as the principal pathway of irreversible IAA degradation in many plant species, including Arabidopsis thaliana and Zea mays. oup.comnih.govoup.com This oxidative reaction was identified as a major catabolic route, with early studies in maize demonstrating that exogenously applied IAA is predominantly converted to OxIAA. nih.govoup.com In Arabidopsis seedlings, the amount of OxIAA can be 10 to 100 times higher than other auxin catabolites, highlighting the pathway's significance. oup.compnas.org
Identification and Characterization of Enzymes Involved in OxIAA Formation
For a long time, the specific enzymes responsible for the in vivo conversion of IAA to OxIAA remained elusive, with peroxidases and other oxygenases being early candidates that did not play a primary physiological role. pnas.orgnih.gov
A significant breakthrough was the identification of a small family of 2-oxoglutarate-dependent Fe(II) dioxygenases, named DIOXYGENASE FOR AUXIN OXIDATION (DAO), as the key enzymes catalyzing this reaction. oup.compnas.org In Arabidopsis, DAO1 is the primary enzyme responsible for IAA oxidation under normal growth conditions. pnas.orgnih.gov Studies using loss-of-function dao1 mutants showed a dramatic decrease (up to 95%) in endogenous OxIAA levels compared to wild-type plants, confirming DAO1's central role. pnas.orgnih.gov Conversely, complementing the mutant restored normal OxIAA levels. oup.compnas.org
DAO1 is localized in the cytoplasm and is highly expressed in the roots. pnas.orguantwerpen.be Further investigation has revealed that DAO1 can oxidize not only free IAA but also IAA-amino acid conjugates. nih.govnih.gov In fact, evidence suggests that IAA conjugates like IAA-Asp are preferred substrates for DAO1, which efficiently converts them to their oxidized forms, such as oxIAA-Asp. researchgate.netnih.govnih.gov This dual specificity underscores DAO1's critical function in a consolidated pathway where auxin conjugation precedes irreversible oxidation. frontiersin.orgnih.gov
| Characteristic | Description | References |
|---|---|---|
| Enzyme Family | 2-oxoglutarate-dependent Fe(II) dioxygenase | oup.com |
| Primary Function | Catalyzes the oxidation of IAA to OxIAA. | pnas.orgnih.gov |
| Subcellular Localization | Cytoplasm | pnas.orgoup.com |
| Primary Substrates | Indole-3-acetic acid (IAA) and IAA-amino acid conjugates (e.g., IAA-Asp). | nih.govnih.gov |
| Effect of Knockout Mutant (dao1-1) | ~95% reduction in endogenous OxIAA levels. | pnas.orgnih.gov |
While DAO1 is the principal IAA oxidase in Arabidopsis seedlings, a second isoform, DAO2, has been identified. pnas.orgnih.gov However, DAO2 is very weakly expressed in seedling root apices and appears to play a minor role compared to DAO1 under normal conditions. pnas.orgnih.gov In rice, an ortholog, OsDAO, has also been characterized and shown to convert IAA to OxIAA, indicating that this enzymatic pathway is conserved across plant species. researchgate.net Early research implicated various peroxidases in IAA oxidation, but their physiological significance in the constitutive formation of OxIAA in vivo is now considered minimal compared to the DAO enzymes. pnas.orgnih.gov
Further Metabolism and Conjugation of Oxindole-3-acetic Acid
Following its formation from IAA, OxIAA is not an inert end-product but can be further metabolized, primarily through conjugation with sugars. This subsequent modification is a key step in the auxin catabolic pathway.
Glucosylation of OxIAA
The primary fate of OxIAA in Arabidopsis is glucosylation, a reaction that attaches a glucose molecule to the OxIAA carboxyl group, forming an oxindole-3-acetyl-1-O-β-D-glucose ester (OxIAA-Glc). nih.govresearchgate.netoup.com This metabolite is often found in significantly higher concentrations than OxIAA itself, suggesting that glucosylation is a rapid and important subsequent step. oup.com
The enzyme responsible for this specific reaction has been identified as UGT74D1, a UDP-glycosyltransferase. nih.govoup.com Research demonstrated that ugt74d1 deficient mutants accumulate 2.5-fold more free OxIAA while their OxIAA-Glc levels decrease by 85%, confirming that UGT74D1 is the major enzyme catalyzing this step in Arabidopsis. nih.gov This glucosylation is considered a committed step in the irreversible degradation pathway of IAA. nih.govoup.com In Zea mays, further modifications can occur, where OxIAA is hydroxylated to 7-hydroxyoxindole-3-acetic acid, which is then glucosylated. nih.govresearchgate.net
| Precursor | Enzyme | Product | References |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | DAO1 | Oxindole-3-acetic acid (OxIAA) | pnas.orgnih.gov |
| IAA-amino acid conjugates (e.g., IAA-Asp) | DAO1 | oxIAA-amino acid conjugates (e.g., oxIAA-Asp) | nih.govnih.gov |
| Oxindole-3-acetic acid (OxIAA) | UGT74D1 | OxIAA-glucoside (OxIAA-Glc) | nih.govoup.com |
Formation of OxIAA-Amino Acid Conjugates
In addition to glucosylation, OxIAA can be conjugated to amino acids. This pathway was traditionally thought to be secondary to direct oxidation, but recent findings have reshaped the understanding of its importance and enzymatic basis.
| Conjugate | Plant Species Detected In | Tissue/Organ | Notes |
|---|---|---|---|
| OxIAA-Asp | Arabidopsis, Pea, Maize, Wheat, Lychee, Rice | General, Cotyledons, Roots | Most abundant OxIAA conjugate in pea. frontiersin.org |
| OxIAA-Glu | Arabidopsis, Pea, Maize, Wheat, Lychee | General, Roots | Major OxIAA-AA conjugate in Arabidopsis. frontiersin.org |
| OxIAA-Leu | Pea | Cotyledons | A novel, recently identified conjugate. frontiersin.org |
| OxIAA-Phe | Pea, Maize | Cotyledons | A novel, recently identified conjugate. frontiersin.org |
The formation of OxIAA-amino acid conjugates is now understood to be part of a single, linear pathway that integrates both conjugation and oxidation, rather than two separate, parallel pathways. cas.czresearchgate.net The GRETCHEN HAGEN 3 (GH3) family of enzymes, which are acyl acid amido synthetases, play a crucial, albeit indirect, role. cas.cznih.gov
The primary mechanism involves the initial conjugation of active IAA with amino acids, catalyzed by GH3 enzymes, to form IAA-amino acid conjugates like IAA-Asp and IAA-Glu. researchgate.netnih.gov These IAA conjugates are then oxidized by the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1). frontiersin.orgnih.gov DAO1 preferentially oxidizes IAA-amino acid conjugates to produce the corresponding OxIAA-amino acid conjugates (OxIAA-AAs). frontiersin.orgnih.gov Therefore, the GH3 enzymes act upstream of DAO1, providing the substrate for the final oxidation step. cas.czresearchgate.net While this indirect pathway is considered the main route, there is also emerging evidence that some GH3 enzymes may be capable of directly conjugating OxIAA with amino acids in vitro, suggesting a potential secondary role in auxin inactivation. researchgate.net
According to the revised model of auxin metabolism, OxIAA-amino acid conjugates serve as key intermediates in a major pathway for irreversible IAA inactivation. frontiersin.org After their formation via the sequential action of GH3 and DAO enzymes, these conjugates are subject to hydrolysis. frontiersin.orgresearchgate.net Amido hydrolases, such as those from the IAA-LEUCINE RESISTANT1/ILR1-LIKE (ILR1/ILL) family, cleave the amide bond of OxIAA-AAs to release free, inactive OxIAA. frontiersin.orgresearchgate.netnih.gov This positions OxIAA-AAs as transient compounds that are formed and then processed to a terminal inactive product. frontiersin.org This entire GH3-DAO-ILR1 pathway is now proposed as a principal route of IAA inactivation in flowering plants, highlighting the central role of OxIAA-AAs as metabolic intermediates. frontiersin.orgnih.gov
Hydroxylation and Subsequent Conjugation of OxIAA
Following the initial oxidation of IAA to OxIAA, further modifications can occur, including hydroxylation of the oxindole (B195798) ring. This subsequent hydroxylation and conjugation represent a further step in the catabolism of auxin.
In seedlings of Zea mays (maize), a principal catabolic pathway has been proposed where OxIAA is hydroxylated to form 7-hydroxyoxindole-3-acetic acid. nih.govnih.gov This hydroxylated intermediate is then conjugated with glucose, forming 7-hydroxyoxindole-3-acetic acid-glucoside. nih.govnih.gov This compound was identified as a natural metabolite, accumulating to levels more than ten times that of OxIAA in the kernel, indicating that this is a significant metabolic route in maize. nih.gov The proposed pathway is as follows:
Indole-3-acetic acid → Oxindole-3-acetic acid → 7-Hydroxyoxindole-3-acetic acid → 7-Hydroxyoxindole-3-acetic acid-glucoside. nih.govnih.gov
Additionally, in Arabidopsis, OxIAA can be further oxidized to 3-hydroxy-oxIAA, also known as dioxIAA, although the subsequent conjugation of this specific compound is less characterized. frontiersin.orgnih.gov
Pathway to 7-Hydroxyoxindole-3-acetic acid and its Glucosides
The catabolism of Indole-3-acetic acid (IAA) in plants involves its oxidation to Oxindole-3-acetic acid (OxIAA), which is then further metabolized. A principal catabolic pathway, particularly elucidated in Zea mays (maize) seedlings, involves the conversion of Oxindole-3-acetic acid to hydroxylated and subsequently glucosylated forms. nih.govnasa.govnih.gov This pathway represents a significant route for the deactivation and detoxification of the potent plant hormone auxin (IAA).
Research using radiolabeled compounds, including isotopologues like Oxindole-3-acetic acid-d4 for metabolic tracing, has demonstrated that OxIAA is not an end-product but an intermediate. It is metabolized by roots, shoots, and caryopses into 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid, more simply known as 7-Hydroxyoxindole-3-acetic acid. nih.govnasa.gov This hydroxylated intermediate is then rapidly converted into its glucoside, 7-Hydroxyoxindole-3-acetic acid-7'-O-beta-D-glucopyranoside. nih.govebi.ac.uk
This final glucosylated compound is considered a major, stable metabolite. ebi.ac.uk In Zea mays kernels, it can accumulate to levels more than ten times that of its precursor, OxIAA. nih.govnasa.govebi.ac.uk In the shoot, its concentration is comparable to that of both OxIAA and the active hormone IAA. nih.govnasa.gov The established metabolic sequence is recognized as the primary catabolic route for IAA in these seedlings. nih.govnasa.govnih.gov
The progression of this pathway can be summarized as follows: Indole-3-acetic acid → Oxindole-3-acetic acid → 7-Hydroxyoxindole-3-acetic acid → 7-Hydroxyoxindole-3-acetic acid-glucoside. nih.govnasa.govnih.govebi.ac.uk
| Step | Precursor | Product | General Transformation |
|---|---|---|---|
| 1 | Indole-3-acetic acid (IAA) | Oxindole-3-acetic acid (OxIAA) | Oxidation |
| 2 | Oxindole-3-acetic acid (OxIAA) | 7-Hydroxyoxindole-3-acetic acid | Hydroxylation |
| 3 | 7-Hydroxyoxindole-3-acetic acid | 7-Hydroxyoxindole-3-acetic acid-glucoside | Glucosylation |
Enzymes Catalyzing Hydroxylation Steps
The enzymatic conversion of IAA and its derivatives is a tightly regulated process. The initial oxidation of Indole-3-acetic acid to Oxindole-3-acetic acid is catalyzed by specific enzymes. In Arabidopsis thaliana, an enzyme designated DAO1 has been identified as responsible for this primary oxidative inactivation of auxin. ebi.ac.uk In other plants, such as Zea mays, this oxidation is known to be an oxygen-dependent, heat-labile enzymatic reaction. ebi.ac.uknih.govnih.gov Plant peroxidases are also known to catalyze the oxidation of IAA. msu.ruresearchgate.net
While the enzymes for the first and last steps of the catabolic pathway are characterized, the specific enzyme responsible for the intermediate hydroxylation step—the conversion of Oxindole-3-acetic acid to 7-Hydroxyoxindole-3-acetic acid—is less clearly defined in existing research.
However, the final step, the glucosylation of the OxIAA intermediate, is well-characterized in Arabidopsis. The enzyme UGT74D1, a UDP-glycosyltransferase, has been shown to catalyze the glucosylation of 2-oxindole-3-acetic acid. nih.govsemanticscholar.org Mutant plants lacking a functional UGT74D1 gene show a significant decrease (around 85%) in the endogenous levels of OxIAA-glucoside and a corresponding 2.5-fold increase in free OxIAA, confirming the enzyme's major role in this metabolic pathway. nih.gov
| Metabolic Step | Enzyme Family/Name | Plant Model | Function |
|---|---|---|---|
| IAA → OxIAA | DAO1 | Arabidopsis thaliana | Catalyzes oxidation of IAA. ebi.ac.uk |
| IAA → OxIAA | Plant Peroxidases | General | Catalyzes H₂O₂-dependent or -independent oxidation of IAA. msu.ruresearchgate.net |
| OxIAA → OxIAA-Glucoside | UGT74D1 | Arabidopsis thaliana | Catalyzes the glucosylation of OxIAA. nih.govsemanticscholar.org |
The Interplay between IAA Catabolism and Tryptophan Metabolism
Position of OxIAA within the Broader Indole (B1671886) Derivative Network
Oxindole-3-acetic acid (OxIAA) is a key catabolite within the extensive network of indole derivatives that originate from the amino acid tryptophan. In plants, the primary pathway for auxin biosynthesis involves the conversion of tryptophan to Indole-3-acetic acid (IAA). nih.gov IAA, as the principal native auxin, is essential for nearly all aspects of plant growth and development. nih.gov
To maintain hormonal balance (homeostasis), the levels of active IAA are precisely controlled through biosynthesis, transport, and inactivation. ebi.ac.uknih.gov The irreversible oxidative catabolism of IAA to OxIAA is a major inactivation mechanism. frontiersin.orgnih.govnih.gov Therefore, OxIAA is not a peripheral metabolite but a central component of the auxin deactivation pathway. Its formation represents a committed step to permanently remove active IAA from the cellular pool.
The broader network begins with tryptophan, which is converted to IAA via intermediates like indole-3-pyruvate (IPA). nih.gov Once formed, IAA can be reversibly conjugated to amino acids and sugars to create inactive storage forms, or it can be irreversibly catabolized. frontiersin.orgnih.gov The pathway leading to OxIAA and its subsequent derivatives, such as 7-Hydroxyoxindole-3-acetic acid-glucoside, represents this terminal, irreversible branch of IAA metabolism. nih.govnih.gov The formation of OxIAA thus sits (B43327) at a critical junction, diverting indole rings from the active hormone pool towards permanent inactivation and degradation.
Impact of Tryptophan Availability on OxIAA Fluxes
The metabolic flux, or the rate of conversion of metabolites through a pathway, towards Oxindole-3-acetic acid is directly influenced by the availability of its ultimate precursor, tryptophan. The main auxin biosynthesis pathway in plants is a two-step process that converts tryptophan into Indole-3-acetic acid (IAA). nih.gov
This precursor-product relationship establishes a direct dependency:
Tryptophan as the Source: Tryptophan is the primary building block for de novo IAA synthesis. nih.gov
IAA as the Substrate: The pool of free IAA synthesized from tryptophan serves as the direct substrate for the enzymatic oxidation that produces OxIAA. ebi.ac.uknih.gov
Consequently, the availability of tryptophan is a rate-limiting factor for the entire downstream metabolic network. If tryptophan levels are low, the rate of IAA biosynthesis will decrease. This reduction in the production of IAA leads to a smaller substrate pool available for the catabolic enzymes (like DAO1) that produce OxIAA. As a result, the metabolic flux towards OxIAA and its hydroxylated and glucosylated derivatives will diminish.
Conversely, conditions that increase the free tryptophan pool could potentially lead to higher rates of IAA synthesis, and subsequently, an increased flux through the OxIAA catabolic pathway as the plant works to maintain IAA homeostasis. Therefore, the flow of indole compounds through the OxIAA pathway is tightly coupled to the upstream availability of tryptophan.
Biological Roles and Physiological Significance of Oxindole 3 Acetic Acid
Regulation of Auxin Homeostasis and Gradients
Oxindole-3-acetic acid (OxIAA) is a primary catabolite of indole-3-acetic acid (IAA), the most abundant natural auxin in plants. The conversion of IAA to OxIAA represents a key mechanism for the irreversible inactivation of auxin. nih.govnih.govresearchgate.net This oxidative process is crucial for maintaining auxin homeostasis, preventing the accumulation of IAA to potentially toxic levels. nih.govnih.gov The formation of OxIAA is a rapid response to increased auxin levels, ensuring that the plant can effectively downregulate auxin signaling when necessary. nih.govnih.govresearchgate.net This inactivation is considered a major pathway for auxin degradation in various plant species, including Arabidopsis thaliana and Zea mays. nih.govnih.govnih.gov
The establishment and maintenance of precise auxin gradients are fundamental to orchestrating numerous aspects of plant development. nih.govnih.govresearchgate.net The catabolism of IAA to OxIAA plays a significant role in shaping these gradients by creating localized zones of low auxin concentration. nih.gov This spatially-specific degradation of IAA helps to define developmental patterns and coordinate cellular responses. nih.govnih.govresearchgate.net Research in Arabidopsis roots has demonstrated that the concentration gradient of OxIAA closely mirrors that of IAA, indicating a tight regulation of IAA levels through its conversion to OxIAA in different parts of the root apex. nih.gov This cell-type-specific regulation of OxIAA levels is proposed to be an important factor in modulating the output from auxin gradients. nih.govnih.govresearchgate.net
Proper plant growth and development are contingent upon maintaining auxin concentrations within an optimal physiological range. nih.govnih.gov The irreversible conversion of IAA to the biologically less active OxIAA is a critical mechanism for preventing auxin over-accumulation and subsequent toxicity. nih.gov By tightly controlling the levels of active IAA, the formation of OxIAA ensures that auxin-dependent developmental processes are properly regulated. nih.govnih.govresearchgate.net This metabolic control allows for the fine-tuning of auxin signaling, which in turn can promote specific cellular responses and developmental outcomes. nih.gov
Role in Plant Growth and Development (in specific research models)
Auxin is a key regulator of root system architecture, influencing both primary root elongation and the formation of root hairs. The catabolism of IAA to OxIAA is an integral part of this regulatory network. Studies have shown that while optimal levels of IAA promote root elongation, supraoptimal concentrations can be inhibitory. researchgate.net The conversion of IAA to OxIAA helps to maintain auxin levels within the optimal range for sustained root growth. nih.gov In Arabidopsis, the degradation of IAA to OxIAA has been shown to be a significant factor in the regulation of auxin homeostasis and gradient formation within the primary root apex. nih.gov Furthermore, root hair development is highly sensitive to local auxin concentrations, and the targeted degradation of IAA in the epidermis is thought to contribute to the proper patterning and outgrowth of root hairs. nih.gov
The transition from seed to seedling is a critical developmental phase that is heavily reliant on the precise regulation of auxin dynamics. The catabolism of IAA to OxIAA is active during seed germination and early seedling growth. nih.govresearcher.lifenih.gov In germinating seeds of Pinus sylvestris and Zea mays, the levels of OxIAA have been shown to increase, indicating an active conversion of IAA. nih.govresearcher.life This process is important for establishing the initial auxin gradients that guide the embryonic root and shoot development. By managing the turnover of IAA, the formation of OxIAA contributes to the coordinated growth of the seedling and the proper establishment of the young plant. nih.gov
Interactive Data Table: Summary of Research Findings
| Process | Key Finding | Model Organism/System | Reference(s) |
| Auxin Homeostasis | OxIAA is a major, rapidly and irreversibly formed catabolite of IAA. | Arabidopsis thaliana roots | nih.govnih.govresearchgate.net |
| Auxin Gradient Formation | The concentration gradient of OxIAA closely matches that of IAA in the root apex. | Arabidopsis thaliana roots | nih.gov |
| Root Elongation | IAA catabolism to OxIAA helps regulate auxin levels for optimal root growth. | Pea (Pisum sativum) | researchgate.net |
| Root Hair Development | Auxin degradation, including the formation of OxIAA, is important for root hair development. | Arabidopsis thaliana | nih.gov |
| Seed Germination | OxIAA is a naturally occurring compound in seedlings, and its levels increase during germination. | Zea mays, Pinus sylvestris | nih.govnih.govresearcher.life |
| Early Seedling Development | The turnover of IAA to OxIAA is a significant metabolic process in young seedlings. | Zea mays | nih.gov |
Modulatory Effects on Other Auxin-Regulated Processes
Oxindole-3-acetic acid (OxIAA) is broadly recognized as an inactive catabolite of indole-3-acetic acid (IAA), the principal auxin in plants. nih.govnih.gov Its primary modulatory effect on auxin-regulated processes stems from its role in the attenuation of auxin signaling. nih.govoup.com By converting active IAA into the inactive OxIAA, plants can effectively reduce local auxin concentrations, thereby terminating the signal and allowing the system to reset. nih.gov
Research has demonstrated that OxIAA itself does not possess biological activity and fails to induce the expression of auxin-responsive reporters such as DR5 or 2XD0. nih.govoup.com Furthermore, it is not actively transported from cell to cell in the same manner as IAA. nih.govresearchgate.net This inactivation is a crucial component of auxin homeostasis, ensuring that the intricate developmental processes governed by auxin gradients are precisely controlled.
Species-Specific Differences in OxIAA Metabolism and Conjugation
The metabolic pathways that inactivate auxin, including the formation of OxIAA and its conjugates, exhibit significant diversity across the plant kingdom. researchgate.netnih.gov These differences highlight the evolutionary adaptations in how various plant species manage auxin homeostasis.
Comparative Analysis of OxIAA Profiles Across Diverse Plant Species (e.g., Arabidopsis, Zea mays, Pisum sativum, Triticum aestivum)
Comparative studies have revealed distinct profiles of IAA metabolites among different plant species. researchgate.netnih.gov For instance, in Arabidopsis thaliana, the glucose conjugate of OxIAA (oxIAA-glc) is a dominant metabolite. researchgate.net In contrast, amino acid conjugates of OxIAA (oxIAA-AAs) are the major metabolites found in pea (Pisum sativum), where they can constitute up to 99% of all auxin metabolites in the cotyledons. nih.gov
In monocots like maize (Zea mays) and wheat (Triticum aestivum), free OxIAA is often the most abundant inactive auxin metabolite, particularly in the shoots. nih.gov The specific types of amino acid conjugates also vary. In Arabidopsis, OxIAA-Glutamate (oxIAA-Glu) is the most prevalent form, whereas OxIAA-Aspartate (oxIAA-Asp) tends to dominate in pea, maize, and wheat seedlings. nih.govfrontiersin.org These findings underscore the species-specific strategies for inactivating and storing auxin. researchgate.netnih.gov
Table 1: Relative Abundance of Major Auxin Metabolite Classes in Different Tissues of Various Plant Species Data synthesized from research on seedlings at growth stage 1.0. nih.gov
| Species | Tissue | Dominant Inactive Metabolite Class | Approximate Relative Abundance (%) |
|---|---|---|---|
| Arabidopsis thaliana | Shoots | oxIAA-glc | ~50% |
| Roots | oxIAA-glc | ~65% | |
| Pisum sativum (Pea) | Shoots | oxIAA-AA | 53% |
| Roots | oxIAA-AA | 58% | |
| Cotyledons | oxIAA-AA | 99% | |
| Zea mays (Maize) | Shoots | oxIAA | 79% |
| Roots | oxIAA | ~40% (Free IAA is higher) | |
| Triticum aestivum (Wheat) | Shoots | oxIAA | 88% |
| Roots | oxIAA | ~55% |
Adaptations in Auxin Inactivation Pathways
Plants have evolved redundant and interconnected pathways to inactivate IAA, primarily through oxidation and conjugation. nih.gov The two main routes involve the direct oxidation of IAA to OxIAA by DAO enzymes and the conjugation of IAA to amino acids by GRETCHEN HAGEN 3 (GH3) enzymes. nih.govplantae.org
Initially considered parallel pathways, recent evidence from Arabidopsis suggests they form a single, linear pathway. frontiersin.orgplantae.org In this model, GH3 enzymes first conjugate IAA to amino acids (like Asp and Glu). These IAA-amino acid conjugates are then oxidized by DAO1 to form oxIAA-amino acid conjugates (oxIAA-AAs). Finally, amidohydrolases like ILR1 can hydrolyze these conjugates to release inactive OxIAA. nih.govfrontiersin.orgplantae.org
However, the contribution of these different enzymatic steps is species-dependent. frontiersin.orgresearchgate.net The DAO enzyme family, for instance, evolved with flowering plants (angiosperms) and its role may differ or be absent in nonflowering species. cas.cz The interplay between the DAO and GH3 pathways provides a flexible system for regulating auxin levels, with some studies suggesting the GH3 pathway responds rapidly to high IAA levels, while the DAO pathway may be modulated by more subtle changes in auxin concentration. nih.gov This redundancy ensures robust control over auxin homeostasis across different developmental stages and environmental conditions. nih.gov
OxIAA in Response to Environmental Stimuli (in specific research models)
The regulation of auxin homeostasis is critical for plants to adapt their growth and development to changing environmental conditions. The inactivation of IAA to OxIAA is an integral part of this adaptive response.
Auxin Homeostasis during Stress Response (e.g., cold stress indirectly via IAA/Trp pathways)
As sessile organisms, plants must tightly regulate the levels of active hormones to balance growth with stress responses. nih.gov The catabolism of IAA to OxIAA is a key mechanism to control these levels. nih.gov During stress, reactive oxygen species (ROS) often accumulate, and there is evidence linking auxin-induced ROS production with the formation of OxIAA. nih.govoup.com This suggests that under stress conditions that elevate ROS, the conversion of IAA to OxIAA might be enhanced as a mechanism to attenuate growth-promoting signals and redirect resources toward stress adaptation. The maintenance of auxin homeostasis through pathways leading to OxIAA formation is therefore an essential component of a plant's ability to cope with abiotic stresses like cold. nih.gov
Research Applications and Broader Implications of Oxindole 3 Acetic Acid Studies
Elucidating Complex Plant Hormone Interactions
The ability to accurately measure OxIAA levels using Oxindole-3-acetic acid-d4 as a standard is fundamental to deciphering the intricate web of plant hormone signaling. Auxin does not act in isolation; its activity is modulated by and, in turn, modulates other phytohormones.
Crosstalk between Auxin and Other Phytohormones
The dynamic regulation of auxin concentration is essential for coordinating physiological and developmental processes, and this involves significant crosstalk with other hormones like abscisic acid (ABA), cytokinins, and gibberellins. cas.czmdpi.comscispace.com The formation of OxIAA represents an irreversible inactivation of IAA, making its quantification a key indicator of auxin degradation rates. nih.govplantae.org
For instance, studies on the interaction between auxin and ABA have shown that ABA can modulate auxin homeostasis to regulate root development. frontiersin.org In rice roots, ABA promotes root hair elongation by influencing both auxin transport and local auxin biosynthesis. frontiersin.org Precise measurements of auxin metabolites, including OxIAA, are crucial to understanding how ABA signaling shifts the balance between active IAA and its inactive catabolites to elicit a specific developmental response. frontiersin.org Similarly, interactions with ethylene are vital for processes like root hair emergence and lateral root development, where auxin is known to induce ethylene synthesis. scispace.com By quantifying the rate of IAA turnover to OxIAA under varying hormonal conditions, researchers can unravel the hierarchical and feedback mechanisms that govern these developmental outcomes.
| Hormone Interaction | Observed Effect on Auxin Homeostasis | Developmental Outcome | Reference |
| Auxin-Abscisic Acid (ABA) | ABA modulates local auxin biosynthesis and transport in root tips. | Promotes root hair elongation in rice. | frontiersin.org |
| Auxin-Ethylene | Auxin induces the synthesis of ethylene. | Regulates root hair development and lateral root formation. | scispace.com |
| Auxin-Cytokinin | Balance between auxin and cytokinin influences meristem activity. | Regulates root and shoot development. | scispace.com |
Integrated Omics Approaches for Understanding Auxin Metabolism
Modern systems biology, which integrates transcriptomics, proteomics, and metabolomics, relies heavily on accurate metabolite profiling to build comprehensive models of cellular processes. nih.govrsc.orgnih.gov In the context of auxin metabolism, "omics" approaches are used to identify the genes, proteins, and metabolites involved in auxin biosynthesis, transport, conjugation, and catabolism. mdpi.com
Metabolomic studies, in particular, benefit from the use of stable isotope-labeled internal standards like this compound. oup.combiorxiv.org These standards enable the high-throughput, quantitative analysis of dozens of auxin-related compounds from small tissue samples. nih.govoup.com By correlating changes in the metabolome with changes in gene expression (transcriptomics), researchers can identify novel enzymes and regulatory factors in the auxin pathway. mdpi.com For example, an integrated analysis in maize identified key genes in tryptophan-dependent auxin biosynthesis by linking gene expression patterns with the accumulation of specific metabolites at different growth stages. mdpi.com This approach allows scientists to construct detailed models of the auxin metabolic network and understand how it is reconfigured during development or in response to environmental signals. rsc.orgmdpi.com
Advancing Plant Biotechnology and Agricultural Science (Theoretical Frameworks)
Understanding the mechanisms of auxin inactivation through the formation of OxIAA provides a theoretical basis for innovative strategies in agriculture. Modulating auxin homeostasis holds the potential to improve crop yield, architecture, and resilience to environmental stress. frontiersin.orgnih.gov
Strategies for Modulating Auxin Homeostasis in Crop Improvement
The irreversible degradation of IAA to the inactive OxIAA is a critical control point for managing the levels of active auxin in plant tissues. nih.govnih.gov Theoretically, crop traits could be improved by genetically engineering the key enzymes in this catabolic pathway. The primary enzymes responsible for this conversion are known as DIOXYGENASE FOR AUXIN OXIDATION (DAO). semanticscholar.orgnih.gov
Strategies could involve:
Down-regulating DAO genes: Reducing the expression of DAO genes could decrease the rate of IAA breakdown. This might lead to higher endogenous auxin levels, potentially promoting growth, increasing biomass, or enhancing root system development for better nutrient uptake. nih.govnih.gov
Targeted DAO expression: Using tissue-specific promoters to express DAO genes could allow for precise control over auxin levels in specific organs. For example, reducing auxin in developing seeds by overexpressing a DAO gene might alter seed size or number. oup.com
Modifying upstream pathways: The main pathway for IAA inactivation involves conjugation to amino acids by GH3 enzymes, followed by oxidation of the conjugate by DAO enzymes. cas.czplantae.org Manipulating the expression of GH3 genes could also be an effective strategy to control the flux of IAA into the oxidative degradation pathway, thereby fine-tuning auxin-dependent growth processes. oup.commdpi.com
Enhancing Plant Resilience and Productivity
Auxin is a central regulator of plant responses to abiotic stresses such as drought, salinity, and extreme temperatures. mdpi.comnih.gov Maintaining auxin homeostasis is crucial for adapting to adverse conditions. mdpi.com The catabolism of IAA to OxIAA plays a significant role in mediating these stress responses. nih.gov
For instance, under certain stress conditions, plants may need to rapidly reduce auxin levels to inhibit growth and conserve resources. Enhanced activity of DAO enzymes would facilitate this process. nih.gov Conversely, promoting root growth to access water during drought is an auxin-driven process. nih.gov A theoretical framework for improving crop resilience could involve developing crops with optimized auxin catabolism. This might include creating varieties where the expression of DAO genes is controlled by stress-inducible promoters. Such a system would allow the plant to dynamically adjust its active auxin levels, promoting growth in favorable conditions while rapidly inactivating auxin to trigger defense responses when faced with environmental stress. frontiersin.orgnih.gov Accurate measurement of OxIAA levels (using this compound) in stressed versus non-stressed plants is a prerequisite for developing and validating these theoretical models. nih.gov
Fundamental Contributions to Biochemical Pathway Discovery
The study of IAA oxidation to OxIAA, facilitated by modern analytical techniques, has been fundamental to discovering and elucidating a major biochemical pathway for hormone inactivation in plants. nih.govnih.gov For decades, while the existence of auxin degradation was known, the specific enzymes and intermediates were elusive. semanticscholar.orgnih.gov
The identification of OxIAA as a major, naturally occurring catabolite in plants like Zea mays was a critical first step. nih.gov Subsequent research using radiolabeled IAA confirmed that its oxidation to OxIAA is a primary catabolic route. nih.gov The discovery of the DAO family of enzymes in rice and Arabidopsis finally identified the genetic basis for this crucial biochemical reaction. semanticscholar.orgnih.gov
Identification of Novel Metabolites and Enzymes
The precise regulation of the active auxin pool is critical for normal plant development and is managed through biosynthesis, transport, and inactivation. semanticscholar.org A major pathway for IAA inactivation involves its oxidation to OxIAA. nih.govresearchgate.netnih.gov Research in this area, facilitated by quantitative analysis using labeled standards like OxIAA-d4, has led to the discovery of a growing family of auxin metabolites and the enzymes responsible for their formation.
Initially, the primary known modifications of OxIAA were conjugation with glucose to form 2-oxindole-3-acetyl-1-O-β-D-glucose (oxIAA-glc) and with amino acids like aspartate and glutamate to form oxIAA-amino acid conjugates (oxIAA-AAs). nih.govfrontiersin.org However, recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which rely on stable isotope-labeled internal standards for accuracy, have expanded this landscape. In studies of various plant species, including Arabidopsis thaliana, pea, wheat, and maize, two novel, naturally occurring auxin metabolites have been identified: oxIAA-leucine (oxIAA-Leu) and oxIAA-phenylalanine (oxIAA-Phe). nih.govfrontiersin.org The identification of these new compounds highlights the diversity of auxin inactivation pathways across different plant species. For instance, while oxIAA-glc is the dominant metabolite in Arabidopsis, oxIAA-AAs are the major forms found in pea. nih.govfrontiersin.org
These discoveries are intrinsically linked to the identification and characterization of the enzymes that catalyze these reactions. Key enzyme families involved in the auxin inactivation pathway include:
GRETCHEN HAGEN 3 (GH3) enzymes: This family of enzymes initiates the process by conjugating active IAA to amino acids. nih.govfrontiersin.org
DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes: Notably, DAO1 has been identified as the enzyme that irreversibly oxidizes IAA-amino acid conjugates to form their respective oxIAA-amino acid counterparts (e.g., IAA-Asp to oxIAA-Asp). nih.govfrontiersin.org
UDP-glucosyltransferases (UGTs): Enzymes like UGT84B1 and UGT74D1 are responsible for the glucosylation of OxIAA, another method of inactivating this catabolite. frontiersin.org
Amido hydrolases (ILR1/ILL): These enzymes hydrolyze the oxIAA-AAs to release free OxIAA, which can then be further metabolized. nih.govfrontiersin.org
The use of deuterated standards, including OxIAA-d4, is critical for confirming the identity and quantifying the levels of these metabolites in different plant tissues and under various developmental stages, thereby providing a clearer picture of the complex web of auxin metabolism. nih.govfrontiersin.org
Table 1: Key Enzymes in the Oxindole-3-acetic Acid Metabolic Pathway
| Enzyme Family | Specific Enzyme(s) | Function | Reference |
| GRETCHEN HAGEN 3 | GH3 Family | Conjugates IAA with amino acids | nih.govfrontiersin.org |
| DIOXYGENASE FOR AUXIN OXIDATION | DAO1 | Oxidizes IAA-amino acid conjugates to oxIAA-amino acid conjugates | nih.govfrontiersin.org |
| UDP-glucosyltransferase | UGT84B1, UGT74D1 | Glucosylates OxIAA to form oxIAA-glc | frontiersin.org |
| Amido Hydrolase | ILR1/ILL Family | Hydrolyzes oxIAA-amino acid conjugates to free OxIAA | nih.govfrontiersin.org |
Mechanism of Enzymatic Inactivation and Conjugation Reactions
The elucidation of the auxin inactivation pathway has revealed a multi-step process involving both conjugation and oxidation, rather than two independent mechanisms. nih.govfrontiersin.org This contemporary model suggests a coordinated enzymatic cascade that efficiently deactivates excess IAA to maintain hormonal balance.
The process begins with the action of GH3 enzymes , which attach amino acids to the carboxyl group of IAA. This conjugation is a critical first step that renders IAA inactive and marks it for further processing. While some conjugates can be hydrolyzed back to free IAA, serving as a temporary storage form, others are targeted for irreversible degradation. nih.gov
The key irreversible step is catalyzed by DAO1 , which oxidizes the indole (B1671886) ring of the IAA-amino acid conjugate at the C2 position, converting it into an oxindole-amino acid conjugate (oxIAA-AA). nih.govfrontiersin.org This oxidation is a crucial catabolic event. Studies have shown that DAO1 preferentially acts on these conjugates rather than on free IAA.
Following oxidation, amido hydrolases of the ILR1/ILL family can cleave the amino acid from the oxIAA-AA, releasing free OxIAA. nih.govfrontiersin.org This free OxIAA can then undergo further modification, most notably glucosylation by UGTs to form oxIAA-glc, sequestering it away from the active metabolic pool. nih.govfrontiersin.org
The application of stable isotope labeling is fundamental to dissecting these reaction mechanisms. While feeding studies often use labeled precursors like deuterated tryptophan or IAA to trace the flow through the entire pathway, the role of OxIAA-d4 as an internal standard is vital for quantifying the end products and intermediates with high precision. This allows researchers to determine the rates of these reactions and understand how they are regulated in response to developmental and environmental cues. The differences in metabolite profiles among species like pea and Arabidopsis suggest that the regulation and flux through this inactivation pathway are adapted to the specific physiological needs of the plant. nih.govfrontiersin.org
Table 2: Identified Metabolites in the Oxindole-3-acetic Acid Pathway
| Compound Name | Abbreviation | Role/Function |
| 2-oxindole-3-acetyl-1-O-β-D-glucose | oxIAA-glc | Glucosylated, inactive form of OxIAA |
| 2-oxindole-3-acetyl-aspartic acid | oxIAA-Asp | Amino acid conjugate of OxIAA |
| 2-oxindole-3-acetyl-glutamic acid | oxIAA-Glu | Amino acid conjugate of OxIAA |
| 2-oxindole-3-acetyl-leucine | oxIAA-Leu | Novel amino acid conjugate of OxIAA |
| 2-oxindole-3-acetyl-phenylalanine | oxIAA-Phe | Novel amino acid conjugate of OxIAA |
Future Research Directions and Unresolved Questions Regarding Oxindole 3 Acetic Acid D4
Comprehensive Mapping of OxIAA Metabolic Networks
While the oxidation of IAA to OxIAA by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes is a key step in auxin catabolism, the complete metabolic network downstream of OxIAA is far from fully mapped. nih.gov Future research must focus on identifying the full spectrum of OxIAA-related compounds and the biochemical machinery that governs their transformations.
The ultimate fate of OxIAA in plant tissues remains an area of active investigation. Studies have consistently detected unknown metabolites derived from OxIAA and its conjugates. For instance, feeding experiments with labeled IAA in Arabidopsis have led to the detection of uncharacterized polar metabolites. nih.gov More recent work using stable isotope labeling in tobacco BY-2 cells has shown that OxIAA-amino acid conjugates, such as OxIAA-Aspartate (OxIAAsp) and OxIAA-Glutamate (OxIAAGlu), exhibit the dynamic behavior of intermediates. biorxiv.org This suggests they are further metabolized into unknown, potentially highly hydrophilic compounds that are not detected by current standard screening methods. biorxiv.org
Future efforts will need to employ advanced analytical techniques to identify these unknown downstream products. The synthesis and use of OxIAA-d4 and other labeled precursors in pulse-chase experiments will be critical for tracing the complete metabolic flux and identifying these missing links in the auxin catabolic pathway.
Table 1: Known and Suspected Metabolites in the OxIAA Pathway
| Precursor | Primary Catabolite | Conjugated Forms | Suspected Downstream Products |
| Indole-3-acetic acid (IAA) | Oxindole-3-acetic acid (OxIAA) | OxIAA-glucose ester (OxIAGlc) | Highly polar unknown compounds |
| Indole-3-acetyl aspartate (IAAsp) | Oxindole-3-acetyl aspartate (OxIAAsp) | - | Unknown polar metabolites |
| Indole-3-acetyl glutamate (IAGlu) | Oxindole-3-acetyl glutamate (OxIAAGlu) | - | Unknown polar metabolites |
The identification of the DAO gene family was a significant breakthrough in understanding auxin oxidation. nih.gov However, the enzymes responsible for the subsequent modifications of OxIAA and its conjugates are largely unknown. Research is needed to identify the glycosyltransferases that convert OxIAA to OxIAA-glucosyl ester (OxIAGlc) and the enzymes that process OxIAA-amino acid conjugates. researchgate.net
Furthermore, the regulatory mechanisms controlling these enzymatic activities are poorly understood. While it is known that the expression of DAO1 is slowly induced by auxin, the broader transcriptional networks and post-translational modifications that regulate the entire OxIAA pathway remain to be discovered. nih.gov Understanding how the OxIAA pathway is coordinated with auxin biosynthesis and conjugation pathways is a key unresolved question. nih.gov Researchers are investigating the transcription factors and epigenetic regulators that control the expression of auxin metabolic genes to understand how local auxin metabolism responds to specific developmental and environmental cues. nih.gov
Spatiotemporal Regulation of OxIAA Metabolism
The concentration of auxin within specific tissues and cells forms gradients that are critical for plant development. nih.govdntb.gov.uanih.govresearchgate.net The catabolism of IAA to OxIAA is a key factor in shaping these gradients, and understanding where and when this process occurs is a major frontier in auxin biology. nih.gov
Determining the precise location of OxIAA accumulation at cellular and subcellular levels is essential. Current techniques have provided a foundational map, showing, for example, that both IAA and OxIAA levels are highest in the root cap, columella, and quiescent center of the Arabidopsis root. nih.gov This suggests these areas are active sites for auxin removal. nih.gov
However, a higher resolution is needed. Future research can adapt existing high-resolution techniques, such as combining fluorescence-activated cell sorting (FACS) of specific cell types with sensitive mass spectrometry, to map OxIAA distribution with greater precision. oup.comresearchgate.net Additionally, the development of fluorescent analogs or biosensors specifically for OxIAA, similar to those developed for IAA, could enable live imaging of its distribution and dynamics, providing unprecedented spatiotemporal resolution. nih.gov
Beyond mapping its distribution, understanding the dynamic movement and compartmentalization of OxIAA within the cell is crucial. The subcellular localization of auxin metabolism is emerging as a key regulatory layer. nih.gov For instance, fluorescent auxin analogs have been observed to localize to the endoplasmic reticulum, implying the existence of specific subcellular transport and accumulation mechanisms. nih.gov
Key unresolved questions include: Where in the cell is IAA oxidized to OxIAA? How is OxIAA transported between cellular compartments like the cytoplasm, vacuole, and endoplasmic reticulum? Is OxIAA itself mobile between cells, or is its distribution solely a reflection of localized IAA catabolism? Answering these questions will require advanced cell biology techniques, including subcellular fractionation coupled with mass spectrometry using labeled standards like OxIAA-d4.
Genetic and Molecular Basis of OxIAA Pathway Variation
The efficiency and regulation of the OxIAA pathway can vary between plant species and even among different ecotypes or mutant lines, leading to significant differences in development. Identifying the genes and molecular mechanisms responsible for this variation is essential for a complete understanding of auxin homeostasis.
Forward genetic screens, which search for mutants with altered IAA metabolite profiles, have proven effective in identifying new genes involved in auxin homeostasis. researchgate.netresearchgate.net Expanding these screens to specifically look for mutants with altered OxIAA levels could uncover novel regulators of the DAO enzymes or genes involved in downstream metabolic steps.
Furthermore, exploring natural variation in auxin metabolism across different plant accessions can reveal polymorphisms in regulatory or enzymatic genes that fine-tune auxin catabolism. The continued characterization of gene families involved in auxin metabolism, such as the DAO and UGT (UDP-glucosyltransferase) families, will be vital. nih.govresearchgate.net Identifying the specific members of these large families that act on OxIAA and understanding how their expression is regulated by developmental and environmental signals will provide a deeper insight into how plants modulate auxin levels to control growth and respond to their surroundings. researchgate.netmdpi.com
Mutagenesis and Reverse Genetics Approaches
Future research will likely leverage mutagenesis and reverse genetics to further elucidate the function of Oxindole-3-acetic acid (OxIAA), the non-deuterated form of Oxindole-3-acetic acid-d4. The identification of the DIOXYGENASE FOR AUXIN OXIDATION (DAO) gene family, which is responsible for the conversion of Indole-3-acetic acid (IAA) to OxIAA, has paved the way for targeted genetic studies pnas.orgpnas.org. In Arabidopsis thaliana, the primary enzyme for this conversion is DAO1 pnas.org.
Researchers have already utilized knockout mutants, such as dao1-1, which exhibit significantly reduced levels of OxIAA pnas.org. These mutants have shown various developmental phenotypes, including larger cotyledons, increased lateral root density, and reduced fertility, highlighting the importance of IAA catabolism in plant growth and development pnas.org. Conversely, dominant mutants with increased DAO1 activity lead to higher OxIAA levels and a dwarfed stature pnas.org.
Future mutagenesis screens could focus on identifying novel genes that regulate DAO expression or interact with DAO enzymes. Furthermore, creating double or triple mutants of different DAO genes or related pathways, such as the GRETCHEN-HAGEN3 (GH3) family responsible for IAA conjugation, can help to unravel the complex network of auxin homeostasis plantae.orgfrontiersin.org. The use of this compound as an internal standard in these studies will be crucial for accurately quantifying the changes in OxIAA levels in these mutant lines.
Gene Editing for Targeted Modification of OxIAA Levels
The advent of CRISPR-Cas9 technology offers a precise tool for targeted modification of OxIAA levels. Researchers have already successfully used CRISPR-Cas9 to create mutations in the DAO1 gene in tobacco BY-2 cells, leading to reduced OxIAA and N-(2-oxindole-3-acetyl)-l-aspartic acid (oxIAA-Asp) levels nih.gov. This approach allows for the creation of specific genetic alterations, from small insertions or deletions to complete gene knockouts, with high efficiency and specificity.
Future applications of gene editing in this area could involve:
Targeted mutagenesis of the DAO1 promoter region: This would allow for the fine-tuning of DAO1 expression levels, rather than complete knockout, to study the effects of subtle changes in OxIAA concentrations.
Creation of conditional knockouts: Using inducible CRISPR-Cas9 systems, researchers could control the timing and location of DAO1 gene disruption, providing insights into the tissue-specific and developmental roles of OxIAA.
Editing of other genes in the auxin metabolism pathway: CRISPR-Cas9 can be used to modify other key enzymes involved in auxin homeostasis, such as those in the YUCCA family (auxin biosynthesis) or GH3 family (auxin conjugation), to study their interplay with the DAO-mediated oxidation pathway oup.com.
In all these gene-editing experiments, the precise quantification of OxIAA is paramount. The use of this compound as an internal standard in mass spectrometry-based analyses ensures the accuracy and reliability of these measurements, which is essential for correlating genetic modifications with their metabolic consequences clearsynth.comyoutube.com.
Expanding the Biological Scope of OxIAA Research
Exploration of OxIAA Roles in Other Organisms (e.g., Microorganisms)
While the role of IAA in microbial physiology and plant-microbe interactions is well-documented, the significance of its catabolite, OxIAA, in microorganisms remains largely unexplored oup.comnih.govsemanticscholar.orgscinito.ai. Many bacterial species, particularly those associated with plants, can produce IAA, which can act as a signaling molecule to modulate plant growth and development nih.govfrontiersin.org. Given that OxIAA is a major catabolite of IAA in plants, it is plausible that microorganisms interacting with plants are exposed to OxIAA.
Future research should investigate:
The presence and metabolism of OxIAA in microorganisms: Do bacteria and fungi possess the enzymatic machinery to produce or degrade OxIAA?
The effects of OxIAA on microbial growth and behavior: Does OxIAA act as a signaling molecule in microorganisms, influencing processes such as biofilm formation, quorum sensing, or virulence?
The role of OxIAA in plant-microbe interactions: Could plant-produced OxIAA influence the colonization of roots by beneficial or pathogenic microbes? Conversely, could microbial metabolism of OxIAA impact auxin homeostasis in the plant?
Investigating these questions will require sensitive analytical techniques to detect and quantify OxIAA in microbial cultures and in the context of plant-microbe interactions. The use of this compound as an internal standard will be indispensable for these studies.
Integration with Phenotypic Plasticity and Evolutionary Adaptation
Phenotypic plasticity, the ability of a genotype to produce different phenotypes in response to environmental cues, is crucial for plant adaptation to changing conditions mdpi.com. Auxin plays a central role in mediating this plasticity mdpi.com. The irreversible catabolism of IAA to OxIAA is a key mechanism for regulating auxin homeostasis, which in turn influences a plant's developmental and physiological responses to the environment pnas.orgfrontiersin.org.
Future research should focus on:
The role of the DAO-mediated pathway in abiotic stress responses: How do environmental stresses such as drought, salinity, and temperature affect the expression of DAO genes and the levels of OxIAA? Does the modulation of OxIAA levels contribute to stress tolerance? mdpi.comnih.govmdpi.com.
The evolutionary significance of auxin catabolism: How has the DAO pathway evolved across different plant lineages, and how does this relate to their ecological niches and adaptive strategies?
The interplay between auxin oxidation and other hormonal pathways in developmental plasticity: How does the catabolism of IAA interact with other hormone signaling pathways, such as those for cytokinins, abscisic acid, and gibberellins, to shape plant development in response to environmental inputs?
By integrating studies of auxin metabolism with ecological and evolutionary frameworks, researchers can gain a deeper understanding of how plants adapt to their environments. Accurate measurement of OxIAA using deuterated standards will be fundamental to these investigations.
Development of Advanced Analytical Tools and Tracers
Next-Generation Mass Spectrometry for Enhanced Profiling
The analysis of plant hormones is challenging due to their low concentrations and the complexity of plant extracts youtube.com. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of auxins and their metabolites nih.govspringernature.comnih.govnih.govslu.seresearchgate.net. The use of deuterated internal standards, such as this compound, is critical for accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response clearsynth.com.
Future advancements in mass spectrometry for OxIAA profiling may include:
Improved sensitivity and resolution: Next-generation mass spectrometers with higher sensitivity will enable the detection and quantification of OxIAA in smaller tissue samples, potentially at the single-cell level.
High-throughput analysis: The development of faster and more automated sample preparation and analysis methods will facilitate large-scale profiling of OxIAA in extensive mutant collections or in response to a wide range of environmental conditions nih.gov.
Mass spectrometry imaging: This technique could be used to visualize the spatial distribution of OxIAA within plant tissues, providing insights into its localized roles in development and signaling.
Novel Stable Isotope Probes for Kinetic and Flux Studies
The use of stable isotope labeling has revolutionized the study of metabolic pathways. Techniques like Stable Isotope Labeled Kinetics (SILK) allow researchers to trace the turnover rates of metabolites with high temporal resolution researchgate.net.
Future Applications:
Tracing Catabolic Flux: Beyond its role as a static internal standard, this compound could be used as a tracer to study the downstream metabolism of OxIAA itself. By introducing labeled OxIAA into a biological system, researchers could track its conversion into further catabolites, providing a more complete picture of the auxin degradation pathway biorxiv.org.
Investigating Transport Dynamics: The transport of auxin and its catabolites is a critical component of its signaling pathway. Labeled OxIAA could be employed to investigate whether it is actively transported between cells and tissues, and to identify the transporters involved.
Understanding Conjugate Metabolism: OxIAA can be conjugated to sugars and amino acids nih.gov. This compound can be used to trace the formation and hydrolysis of these conjugates, shedding light on their role as potential storage or inactivation forms of this catabolite.
Unresolved Questions:
Metabolic Fate of OxIAA: While the formation of OxIAA from IAA is well-characterized, the complete metabolic fate of OxIAA in different plant species and tissues is not fully understood. The use of this compound as a tracer could help to identify novel downstream metabolites.
Biological Activity of OxIAA Metabolites: It is generally considered that OxIAA is biologically inactive nih.gov. However, the biological activity of its subsequent metabolites is largely unknown. Labeled compounds can aid in the synthesis and purification of these metabolites for bioassays.
Regulation of OxIAA Levels: The precise mechanisms that regulate the cellular concentration of OxIAA are still being elucidated. Kinetic studies using this compound could provide valuable data on the rates of its formation and degradation under various physiological conditions, helping to uncover the regulatory enzymes and pathways involved.
Q & A
Q. What is the role of Oxindole-3-Acetic Acid-d4 as an internal standard in quantitative analytical methods?
this compound is a deuterated analog used to enhance accuracy in mass spectrometry (MS) and liquid chromatography (LC)-MS workflows. Its stable isotopic labeling minimizes matrix effects and ion suppression, enabling precise quantification of endogenous oxindole derivatives in biological samples. Researchers should spike known concentrations into calibration curves and validate recovery rates (80–120%) to ensure linearity and reproducibility .
Q. How should researchers handle and store this compound to maintain stability?
Store lyophilized powder at –20°C in airtight, light-resistant containers. For solution preparation, use deuterated solvents (e.g., DMSO-d6 or methanol-d4) to prevent proton exchange. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to avoid contamination .
Q. What methodologies are recommended for quantifying this compound in plant hormone studies?
Use isotope dilution assays with LC-MS/MS. Key steps:
- Extract plant tissues with deuterated solvent (e.g., methanol-d4).
- Spike with this compound and derivatize using methyl chloroformate.
- Monitor transitions m/z 210 → 138 (analyte) and m/z 214 → 142 (internal standard) to distinguish isotopic peaks .
Advanced Research Questions
Q. How can researchers optimize NMR parameters for structural elucidation of this compound?
Deuterated solvents (e.g., DMSO-d6) suppress proton signals, improving resolution. Key parameters:
Q. How should contradictory data in this compound recovery assays be resolved?
Contradictions often arise from matrix effects or incomplete deuterium retention. Mitigation strategies:
- Verify compound purity via Certificate of Analysis (CoA) for isotopic enrichment (≥98% D).
- Cross-validate with orthogonal methods (e.g., UV-Vis spectroscopy or enzymatic assays).
- Conduct spike-and-recovery experiments in triplicate to assess inter-day variability .
Q. What experimental design principles apply to studying this compound in metabolic pathways?
- Hypothesis-driven design : Test specific pathways (e.g., auxin biosynthesis) using knockout mutants.
- Controls : Include deuterium-free analogs and solvent blanks.
- Data normalization : Use internal standard curves and normalize to tissue weight or protein content.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
Q. How can researchers integrate this compound findings into existing phytohormone models?
- Comparative analysis : Align results with published datasets (e.g., Arabidopsis auxin flux studies).
- Mechanistic modeling : Use kinetic models to predict isotope dilution effects in vivo.
- Limitations : Address deuterium kinetic isotope effects (KIEs) that may alter reaction rates .
Methodological Challenges and Solutions
Q. What are the reproducibility challenges when using this compound in longitudinal studies?
Deuterium loss via metabolic exchange can skew results. Solutions:
- Monitor deuterium retention via high-resolution MS.
- Use shorter incubation times (<24 hrs) for cell cultures.
- Report batch-specific CoA data (e.g., lot number, isotopic purity) in publications .
Q. How should researchers address isotopic interference in multiplexed assays?
- Chromatographic separation : Optimize LC gradients to resolve this compound from endogenous isomers.
- Spectral deconvolution : Apply software tools (e.g., XCMS Online) to distinguish overlapping m/z signals.
- Blank subtraction : Eliminate background noise from solvent or column bleed .
Data Presentation and Reporting Standards
Q. What criteria define rigorous reporting of this compound in peer-reviewed journals?
Follow the EASE Guidelines :
- Abstract : State objectives, methods (e.g., LC-MS parameters), and key results (e.g., recovery rates).
- Methods : Detail deuterated standard preparation, instrument calibration, and statistical tests.
- Data availability : Deposit raw spectra in repositories (e.g., MetaboLights) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
